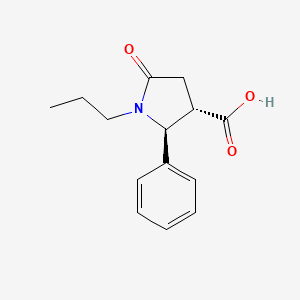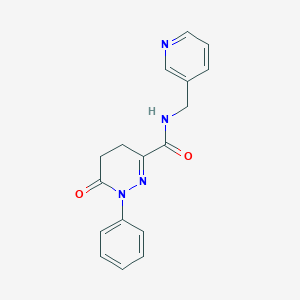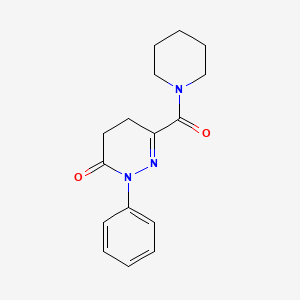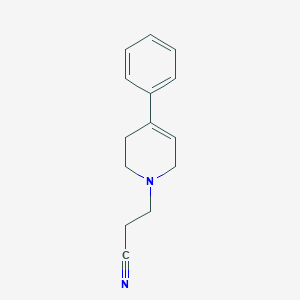
(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, also known as PPAC, is a synthetic compound that belongs to the class of pyrrolidine carboxylic acids. PPAC is a chiral molecule that has two stereoisomers, (2S,3S)-PPAC and (2R,3R)-PPAC. (2S,3S)-PPAC is the active form of the molecule and has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid involves its interaction with the dopamine transporter (DAT). (2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid binds to the DAT and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increase in dopamine can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid are primarily related to its interaction with the dopamine system in the brain. Increased levels of dopamine can lead to improved cognitive function, increased motivation, and improved mood. This compound has also been shown to have potential applications in the treatment of addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid in lab experiments include its high selectivity for the dopamine transporter and its potential applications in the study of addiction and other neurological disorders. However, the limitations of using (2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid in lab experiments include its relatively complex synthesis method and its potential for off-target effects.
Future Directions
There are a number of potential future directions for research on (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid. One potential direction is the development of more efficient synthesis methods for the molecule. Another potential direction is the study of the molecule's potential applications in the treatment of addiction and other neurological disorders. Finally, there is potential for the development of new compounds based on the structure of (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid that may have improved selectivity and efficacy for the dopamine transporter.
Synthesis Methods
The synthesis of (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid involves the reaction of L-proline with α-bromophenylacetic acid and propylamine. The reaction yields a mixture of diastereoisomers, which can be separated using chromatography. The (2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid isomer can be isolated and purified using further chromatography techniques.
Scientific Research Applications
(2S,3S)-(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid has been shown to have an affinity for the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has also been shown to inhibit the reuptake of dopamine, which can lead to increased levels of dopamine in the brain.
properties
IUPAC Name |
(2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-8-15-12(16)9-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMONEDUYHHAAX-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[4-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645978.png)
![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)

![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)


![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)